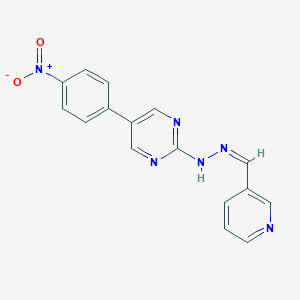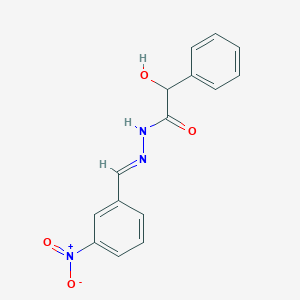
Nicotinaldehyde (5-{4-nitrophenyl}-2-pyrimidinyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinaldehyde (5-{4-nitrophenyl}-2-pyrimidinyl)hydrazone is a chemical compound that belongs to the class of hydrazones. It has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies and has been used as a tool for understanding the mechanism of action of several biological processes.
Mechanism of Action
The mechanism of action of nicotinaldehyde (5-{4-nitrophenyl}-2-pyrimidinyl)hydrazone involves the inhibition of carbonic anhydrase. This enzyme is responsible for the conversion of carbon dioxide to bicarbonate, which is an important process in the regulation of acid-base balance in the body. By inhibiting this enzyme, this compound can disrupt this process and lead to a decrease in bicarbonate levels.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to decrease the activity of carbonic anhydrase, which can lead to a decrease in bicarbonate levels. This compound has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using nicotinaldehyde (5-{4-nitrophenyl}-2-pyrimidinyl)hydrazone in lab experiments include its potent inhibitory activity against carbonic anhydrase and its fluorescent properties. However, the limitations include its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for the use of nicotinaldehyde (5-{4-nitrophenyl}-2-pyrimidinyl)hydrazone in scientific research. One potential application is in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease. This compound can also be used as a tool for understanding the mechanism of action of other biological processes. Additionally, further research can be done to explore the potential antioxidant properties of this compound and its effects on cellular signaling pathways.
Synthesis Methods
Nicotinaldehyde (5-{4-nitrophenyl}-2-pyrimidinyl)hydrazone can be synthesized by the reaction of nicotinaldehyde and 4-nitrophenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization.
Scientific Research Applications
Nicotinaldehyde (5-{4-nitrophenyl}-2-pyrimidinyl)hydrazone has been used in various scientific research applications. It has been found to be a potent inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This compound has also been used as a fluorescent probe for the detection of metal ions such as copper and zinc.
properties
Molecular Formula |
C16H12N6O2 |
|---|---|
Molecular Weight |
320.31 g/mol |
IUPAC Name |
5-(4-nitrophenyl)-N-[(Z)-pyridin-3-ylmethylideneamino]pyrimidin-2-amine |
InChI |
InChI=1S/C16H12N6O2/c23-22(24)15-5-3-13(4-6-15)14-10-18-16(19-11-14)21-20-9-12-2-1-7-17-8-12/h1-11H,(H,18,19,21)/b20-9- |
InChI Key |
XAHRKHRZWOHOLV-UKWGHVSLSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N\NC2=NC=C(C=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
C1=CC(=CN=C1)C=NNC2=NC=C(C=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC2=NC=C(C=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Bromophenyl)-2-[(3-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274159.png)
![3-(4-Bromophenyl)-2-[(2-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274160.png)







![1-[(4-methoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B274181.png)
![(4Z)-2-methoxy-4-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274183.png)
![5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B274186.png)

